(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride
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Overview
Description
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of amino and hydroxyl groups at specific positions on the cyclohexane ring.
Chiral Resolution: Separation of the desired stereoisomer from other possible isomers.
Industrial Production Methods: Industrial production methods often involve:
Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.
Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.
Crystallization: Purification through crystallization techniques to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Employed in asymmetric catalysis to produce enantiomerically pure compounds.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine:
Drug Development: Explored as a potential lead compound in drug development.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,2S)-2-Aminocyclopentanecarboxylic Acid: Another chiral compound with similar structural features.
(1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid: Shares similar stereochemistry and functional groups.
Uniqueness:
Stereochemistry: The unique arrangement of chiral centers in (1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride distinguishes it from other compounds.
Functional Groups: The presence of both amino and hydroxyl groups in specific positions provides unique reactivity and interaction potential.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
(1S,2R,3S)-3-aminocyclohexane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDIYKXNTKNGBP-WLUDYRNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@H](C1)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567489-91-0 |
Source
|
Record name | (1S,2R,3S)-3-aminocyclohexane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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